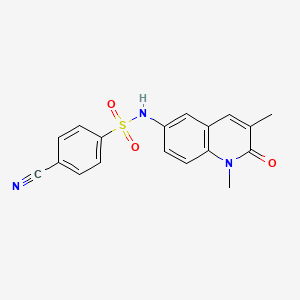
NI-42
概要
説明
NI-42は、BRPF1、BRPF2、およびBRPF3のブロモドメインの強力な阻害剤であり、クラスIV以外のブロモドメインタンパク質に対して優れた選択性を示します 。この化合物は、これらのタンパク質の活性を調節する能力により、エピジェネティック研究において大きな可能性を示しています。
2. 製法
合成ルートと反応条件: this compoundの合成は、コア構造の調製から始まり、阻害特性を付与する官能基を導入するまで、複数のステップが含まれます。主なステップには以下が含まれます。
コア構造の形成: これは、特定の芳香族化合物を制御された条件下で反応させて、this compoundの基本骨格を形成します。
官能基化: シアノ基やスルホンアミド基などの官能基を導入して、阻害活性を高めます。このステップでは、通常、シアン化ブロムやスルホニルクロリドなどの試薬を無水条件下で使用します。
工業生産方法: 工業的な設定では、this compoundの生産は、バッチ式または連続式反応器を使用してスケールアップできます。このプロセスには以下が含まれます。
バッチ式反応器: 小規模から中規模の生産に適しており、反応条件を正確に制御できます。
連続式反応器: 大規模生産に最適であり、効率、一貫性、安全性という点で利点があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NI-42 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the basic skeleton of this compound.
Functionalization: Introduction of functional groups such as cyano and sulfonamide groups to enhance the inhibitory activity. This step often requires the use of reagents like cyanogen bromide and sulfonyl chlorides under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves:
Batch reactors: Suitable for small to medium-scale production, allowing precise control over reaction conditions.
Continuous flow reactors: Ideal for large-scale production, offering advantages in terms of efficiency, consistency, and safety.
化学反応の分析
反応の種類: NI-42は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成できます。
還元: 還元反応は、官能基を修飾するために実行できます。通常、水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 置換反応には、1つの官能基を別の官能基と置き換えることが含まれ、通常、求核試薬または求電子試薬を使用します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムが頻繁に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬が、無水条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体があり、それらの生物活性と選択性をさらに研究できます。
4. 科学研究への応用
This compoundは、以下を含む科学研究において幅広い用途があります。
化学: ブロモドメインとPHDフィンガー含有タンパク質の機能を研究するための化学プローブとして使用されます。
生物学: 遺伝子調節とクロマチンリモデリングにおけるBRPFの役割を理解するのに役立ちます。
医学: がんや炎症性疾患など、BRPFが関与する疾患における潜在的な治療的応用。
産業: エピジェネティック経路を標的とした新しい薬剤や治療剤の開発に使用されています。
科学的研究の応用
NI-42 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the function of bromodomain and PHD finger-containing proteins.
Biology: Helps in understanding the role of BRPFs in gene regulation and chromatin remodeling.
Medicine: Potential therapeutic applications in diseases where BRPFs are implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways.
作用機序
NI-42は、BRPF1、BRPF2、およびBRPF3のブロモドメインを阻害することによってその効果を発揮します。そのメカニズムには以下が含まれます。
ブロモドメインへの結合: this compoundは、ブロモドメインのアセチルリジン認識ポケットに結合し、アセチル化ヒストンとの相互作用を防ぎます。
タンパク質機能の阻害: この結合は、BRPFの正常な機能を阻害し、遺伝子発現とクロマチン構造の変化につながります。
分子標的と経路: 主な標的は、エピジェネティック調節において重要な役割を果たすBRPF1、BRPF2、およびBRPF3のブロモドメインです。
6. 類似の化合物との比較
This compoundは、他のブロモドメイン阻害剤と比較して、選択性と効力においてユニークです。類似の化合物には以下が含まれます。
JQ1: より幅広い活性を持つが、BRPFに対する選択性が低い、よく知られているブロモドメイン阻害剤。
I-BET762: 異なる選択性プロファイルを持つ別のブロモドメイン阻害剤。
PFI-1: BRD4の選択的阻害剤であり、BRPFに対する活性は限定的です。
This compoundは、BRPFに対する高い選択性と、標的とするエピジェネティック療法における可能性のために際立っています .
類似化合物との比較
NI-42 is unique in its selectivity and potency compared to other bromodomain inhibitors. Similar compounds include:
JQ1: A well-known bromodomain inhibitor with broader activity but less selectivity for BRPFs.
I-BET762: Another bromodomain inhibitor with different selectivity profiles.
PFI-1: A selective inhibitor of BRD4, with limited activity against BRPFs.
This compound stands out due to its high selectivity for BRPFs and its potential for use in targeted epigenetic therapies .
特性
IUPAC Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVCSXFOQPYKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


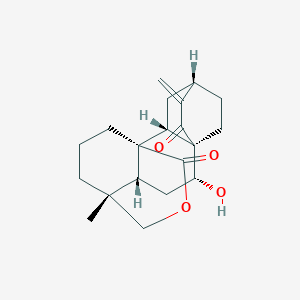

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
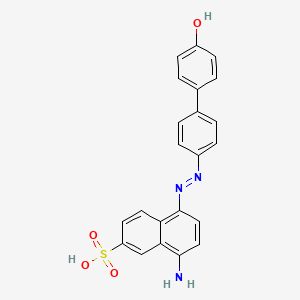
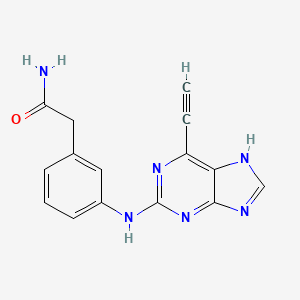

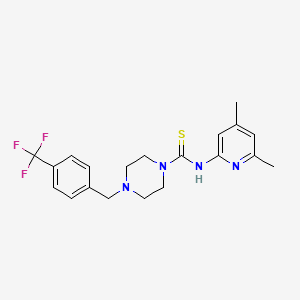

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
